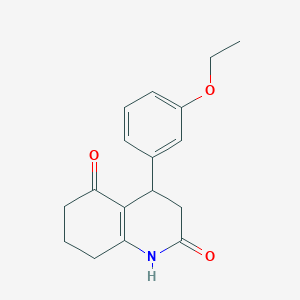
N-benzyl-4-methoxy-3-methylbenzamide
Descripción general
Descripción
N-benzyl-4-methoxy-3-methylbenzamide, also known as BMMA, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a benzamide derivative and is widely used in various laboratory experiments due to its unique properties. BMMA is known for its ability to inhibit the activity of protein disulfide isomerase (PDI), which is an essential enzyme involved in the folding and maturation of proteins.
Mecanismo De Acción
N-benzyl-4-methoxy-3-methylbenzamide inhibits the activity of PDI by binding to its active site, which prevents the enzyme from performing its normal function. PDI is involved in the formation of disulfide bonds in proteins, and its inhibition by N-benzyl-4-methoxy-3-methylbenzamide leads to the accumulation of misfolded proteins. This accumulation of misfolded proteins leads to the activation of the unfolded protein response (UPR) pathway, which is responsible for the degradation of misfolded proteins.
Biochemical and Physiological Effects
N-benzyl-4-methoxy-3-methylbenzamide has been shown to have various biochemical and physiological effects. Inhibition of PDI activity by N-benzyl-4-methoxy-3-methylbenzamide leads to the accumulation of misfolded proteins, which activates the UPR pathway. The activation of the UPR pathway leads to the upregulation of various genes involved in the degradation of misfolded proteins. N-benzyl-4-methoxy-3-methylbenzamide has also been shown to induce apoptosis in cancer cells and to inhibit the replication of various viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-benzyl-4-methoxy-3-methylbenzamide in lab experiments is its ability to inhibit the activity of PDI, which is an essential enzyme involved in the folding and maturation of proteins. This inhibition leads to the accumulation of misfolded proteins, which can be used to study the UPR pathway. N-benzyl-4-methoxy-3-methylbenzamide has also been shown to have various applications in the study of cancer, neurodegenerative diseases, and viral infections. However, one of the limitations of using N-benzyl-4-methoxy-3-methylbenzamide in lab experiments is its potential toxicity. N-benzyl-4-methoxy-3-methylbenzamide has been shown to have cytotoxic effects on various cell lines, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the use of N-benzyl-4-methoxy-3-methylbenzamide in scientific research. One of the most significant areas of research is the study of the UPR pathway and its role in various diseases. N-benzyl-4-methoxy-3-methylbenzamide has also been shown to have potential applications in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and viral infections. Further research is needed to fully understand the mechanism of action of N-benzyl-4-methoxy-3-methylbenzamide and its potential applications in the field of scientific research.
Conclusion
In conclusion, N-benzyl-4-methoxy-3-methylbenzamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is widely used in various laboratory experiments due to its unique properties, including its ability to inhibit the activity of PDI. N-benzyl-4-methoxy-3-methylbenzamide has various applications in the study of cancer, neurodegenerative diseases, and viral infections. The synthesis method of N-benzyl-4-methoxy-3-methylbenzamide involves the reaction of 4-methoxy-3-methylbenzoic acid with thionyl chloride to form 4-methoxy-3-methylbenzoyl chloride, which is then reacted with benzylamine to obtain N-benzyl-4-methoxy-3-methylbenzamide. Further research is needed to fully understand the mechanism of action of N-benzyl-4-methoxy-3-methylbenzamide and its potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
N-benzyl-4-methoxy-3-methylbenzamide has been widely used in scientific research due to its unique properties. One of the most significant applications of N-benzyl-4-methoxy-3-methylbenzamide is its ability to inhibit the activity of PDI. PDI is an essential enzyme that is involved in the folding and maturation of proteins. Inhibition of PDI activity by N-benzyl-4-methoxy-3-methylbenzamide has been shown to affect the folding and maturation of proteins, leading to the disruption of various cellular processes. N-benzyl-4-methoxy-3-methylbenzamide has also been used in the study of various diseases, including cancer, neurodegenerative diseases, and viral infections.
Propiedades
IUPAC Name |
N-benzyl-4-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-10-14(8-9-15(12)19-2)16(18)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICVOYIOWNSGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435031.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4435054.png)
![ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4435061.png)
![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4435062.png)

![7,7-dimethyl-2-(3-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435078.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}pyridazine-3-carboxamide](/img/structure/B4435097.png)

![1-butyl-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435110.png)


![7,7-dimethyl-2-(4-methylphenyl)-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435132.png)
